REACTION_CXSMILES
|
[C:1]([C:3](=[CH:6][N:7]([CH3:9])[CH3:8])[CH:4]=O)#[N:2].[NH2:10]OS(O)(=O)=O.[OH-].[Na+]>O>[CH3:8][N:7]([CH:6]=[C:3]([C:4]#[N:10])[C:1]#[N:2])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C=O)=CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting clear solution was stirred for an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
ADDITION
|
Details
|
adjusted to pH 6.0 by addition of approximately 26 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 20 minutes in a water bath at 70°
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 3 × 100 ml
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |